6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Physicochemical Property Lipophilicity Drug Likeness

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a complex, polysubstituted quinazoline derivative (C24H21BrN4, MW 445.4 g/mol) featuring a bromo substituent at the 6-position, a phenyl ring at the 4-position, and an N-phenylpiperazine moiety at the 2-position. This unique 2,4,6-trisubstitution pattern distinguishes it from simpler quinazoline scaffolds and is characteristic of compounds explored within patent families targeting tyrosine kinases and G protein-coupled receptors (GPCRs).

Molecular Formula C24H21BrN4
Molecular Weight 445.4g/mol
CAS No. 312614-81-6
Cat. No. B415363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
CAS312614-81-6
Molecular FormulaC24H21BrN4
Molecular Weight445.4g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2
InChIKeyQTNWSGNGHVJGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline (CAS 312614-81-6): A Multi-Targetable Quinazoline Scaffold


6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a complex, polysubstituted quinazoline derivative (C24H21BrN4, MW 445.4 g/mol) featuring a bromo substituent at the 6-position, a phenyl ring at the 4-position, and an N-phenylpiperazine moiety at the 2-position [1]. This unique 2,4,6-trisubstitution pattern distinguishes it from simpler quinazoline scaffolds and is characteristic of compounds explored within patent families targeting tyrosine kinases and G protein-coupled receptors (GPCRs) [2]. Its computed XLogP3 of 5.9 and topological polar surface area of 32.3 Ų suggest significant lipophilicity and the potential for passive membrane permeability, a critical physicochemical attribute for central nervous system (CNS) drug discovery programs [1].

Why 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline Cannot Be Replaced by a Generic Quinazoline


Generic substitution within the quinazoline class is not feasible because the biological activity and physicochemical properties are exquisitely dependent on the specific substitution vector. The 2-(4-phenylpiperazin-1-yl) motif, shared with clinical candidates like the TRPV1 antagonist in the aminoquinazoline series, is a critical pharmacophore for engaging specific binding pockets, and its truncation or replacement with a simpler amine leads to a catastrophic loss of target affinity [1]. Furthermore, the 6-bromo substituent serves a dual purpose: it provides a synthetic handle for late-stage functionalization via cross-coupling chemistry, and it directly influences the compound's electron distribution and halogen bonding potential, which are essential for tuning potency and selectivity profiles that cannot be replicated by 6-unsubstituted or 6-methyl analogs .

Quantitative Differentiation Guide for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline


Lipophilicity Advantage vs. Core Quinazoline Scaffolds

The compound exhibits substantially higher calculated lipophilicity compared to the unsubstituted quinazoline core and simpler mono-substituted analogs, directly impacting its ability to passively permeate lipid bilayers [1].

Physicochemical Property Lipophilicity Drug Likeness

Enhanced Topological Complexity as a Selectivity Driver

With a complexity score of 511 and three rotatable bonds, this compound is topologically more intricate than key 2,4-disubstituted quinazoline inhibitors, offering greater potential for selective target engagement due to increased three-dimensionality [1]. The presence of the aryl bromide also provides a specific, orthogonal synthetic handle absent in non-halogenated versions [2].

Molecular Complexity Selectivity Synthetic Handle

Class-Level Antitumor Activity of Congeneric 4-Piperazinylquinazolines

While specific data for this exact compound is not disclosed in isolation, a closely related series of 4-(4-aryl-1-piperazinyl)quinazolines (4a-d) demonstrated significant, differentiated antitumor profiles in a full NCI 60-cell-line panel, providing a validated activity baseline for the chemotype that simpler 4-anilino or 2-unsubstituted quinazolines cannot achieve across all subpanel lines .

Antitumor Kinase Inhibition SAR

Optimal Research Applications for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline


Design and Synthesis of Diversified Kinase Inhibitor Libraries

The compound serves as an advanced intermediate for generating a focused library of kinase inhibitors via palladium-catalyzed cross-coupling at the 6-bromo position, enabling late-stage diversification to explore the ATP-binding pocket's hydrophobic back pocket. This approach is validated by patent literature describing similar 2-piperazinyl quinazolines as privileged scaffolds for tyrosine kinase inhibition, making it a strategic procurement choice over non-halogenated cores that lack this orthogonal diversification vector [1].

CNS Drug Discovery Programs Targeting GPCRs and Ion Channels

Given its computed high lipophilicity (XLogP3 = 5.9) and the presence of an arylpiperazine motif—a well-known pharmacophore for dopamine, serotonin, and adrenergic receptors—this compound is ideally suited for primary screening in CNS drug discovery. It offers a more drug-like starting point for lead identification than simpler, more polar quinazoline analogs, potentially reducing the number of synthetic iterations required to achieve brain-penetrant leads [1].

BRD4 Bromodomain Inhibitor Lead Optimization

The 4-phenylquinazoline core has been successfully optimized to yield potent BRD4 inhibitors with favorable in vivo pharmacokinetic profiles and efficacy in cardiac fibrosis models. Procuring this 2-(4-phenylpiperazin-1-yl) derivative provides a direct entry into this therapeutic area, allowing medicinal chemists to systematically explore the unoccupied vector from the 2-position to improve selectivity over the BET family compared to the canonical JQ1 chemotype [2].

Quote Request

Request a Quote for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.